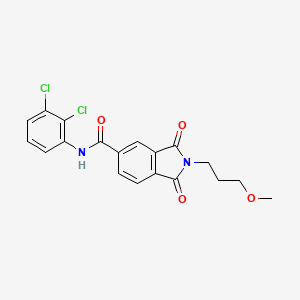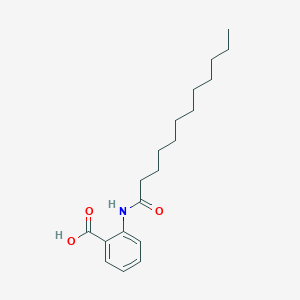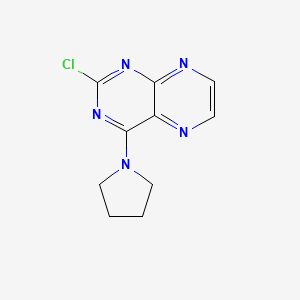
2-Chloro-4-(pyrrolidin-1-yl)pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(pyrrolidin-1-yl)pteridine is a heterocyclic compound that features a pteridine core substituted with a chloro group at the second position and a pyrrolidinyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pteridine typically involves the reaction of 2-chloropteridine with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 2-chloropteridine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Procedure: The 2-chloropteridine is dissolved in the solvent, and pyrrolidine is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-(pyrrolidin-1-yl)pteridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pteridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Chloro-4-(pyrrolidin-1-yl)pteridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for studying biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)pteridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The chloro group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrimidine core.
2-Chloro-4-(pyrrolidin-1-yl)quinazoline: Another similar compound with a quinazoline core.
2-Chloro-4-(pyrrolidin-1-yl)benzene: A simpler structure with a benzene core.
Uniqueness
2-Chloro-4-(pyrrolidin-1-yl)pteridine is unique due to its pteridine core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and other applications.
特性
分子式 |
C10H10ClN5 |
|---|---|
分子量 |
235.67 g/mol |
IUPAC名 |
2-chloro-4-pyrrolidin-1-ylpteridine |
InChI |
InChI=1S/C10H10ClN5/c11-10-14-8-7(12-3-4-13-8)9(15-10)16-5-1-2-6-16/h3-4H,1-2,5-6H2 |
InChIキー |
AVSAJVMOXGXVDJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC3=NC=CN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
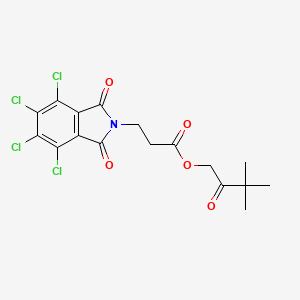
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)
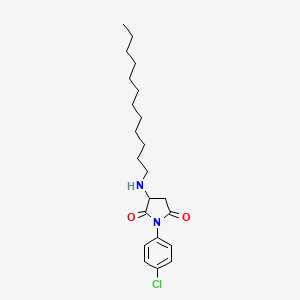
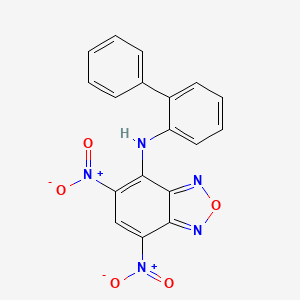
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
